2-Methyl-6-oxocyclohex-1-en-1-yl benzoate
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Overview
Description
2-Methyl-6-oxocyclohex-1-en-1-yl benzoate is an organic compound that features a cyclohexene ring substituted with a methyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-oxocyclohex-1-en-1-yl benzoate can be achieved through a multi-step process. One common method involves the Baylis-Hillman reaction, which starts with commercially available 2-cyclohexen-1-one. The reaction involves the addition of formaldehyde and a catalyst such as DMAP (4-dimethylaminopyridine) in a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for a couple of days, followed by quenching with water .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-oxocyclohex-1-en-1-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The benzoate ester can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes, depending on the extent of oxidation.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic applications.
Medicine: Research may explore its use in drug development, particularly for its structural features that could interact with biological targets.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-6-oxocyclohex-1-en-1-yl benzoate involves its interaction with molecular targets through its functional groups. The benzoate ester and the ketone group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl): This compound shares a similar cyclohexene structure but differs in the functional groups attached.
O2-(6-Oxocyclohex-1-en-1-yl)methyl diazen-1-ium-1,2-diolates: This compound is a nitric oxide donor with a similar cyclohexene core but different substituents
Uniqueness
2-Methyl-6-oxocyclohex-1-en-1-yl benzoate is unique due to its specific combination of a methyl group, a ketone, and a benzoate ester on the cyclohexene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61140-58-7 |
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Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(2-methyl-6-oxocyclohexen-1-yl) benzoate |
InChI |
InChI=1S/C14H14O3/c1-10-6-5-9-12(15)13(10)17-14(16)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9H2,1H3 |
InChI Key |
CQEGSMMMQQBAGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CCC1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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